molecular formula C21H21NO3S B11525755 Ethyl 4,5-dimethyl-2-[(naphthalen-1-ylacetyl)amino]thiophene-3-carboxylate

Ethyl 4,5-dimethyl-2-[(naphthalen-1-ylacetyl)amino]thiophene-3-carboxylate

Cat. No.: B11525755
M. Wt: 367.5 g/mol
InChI Key: HHNFCPNDOYTNAU-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-2-[2-(naphthalen-1-yl)acetamido]thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,5-dimethyl-2-[2-(naphthalen-1-yl)acetamido]thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Introduction of the Naphthalene Moiety: The naphthalene group can be introduced via a Friedel-Crafts acylation reaction using naphthalene and an acyl chloride.

    Amidation: The acylated naphthalene is then reacted with an amine to form the amide linkage.

    Esterification: Finally, the carboxylic acid group on the thiophene ring is esterified with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dimethyl-2-[2-(naphthalen-1-yl)acetamido]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Friedel-Crafts reagents like aluminum chloride (AlCl₃) are often employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Ethyl 4,5-dimethyl-2-[2-(naphthalen-1-yl)acetamido]thiophene-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of ethyl 4,5-dimethyl-2-[2-(naphthalen-1-yl)acetamido]thiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
  • Naphthylacetamide derivatives
  • Thiophene-3-carboxylate derivatives

Uniqueness

Ethyl 4,5-dimethyl-2-[2-(naphthalen-1-yl)acetamido]thiophene-3-carboxylate is unique due to the combination of the thiophene ring with the naphthalene moiety and the specific substitution pattern. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C21H21NO3S

Molecular Weight

367.5 g/mol

IUPAC Name

ethyl 4,5-dimethyl-2-[(2-naphthalen-1-ylacetyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C21H21NO3S/c1-4-25-21(24)19-13(2)14(3)26-20(19)22-18(23)12-16-10-7-9-15-8-5-6-11-17(15)16/h5-11H,4,12H2,1-3H3,(H,22,23)

InChI Key

HHNFCPNDOYTNAU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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